

An In-depth Technical Guide to Caprylic/Capric Triglyceride for Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Capryl caprate</i>
Cat. No.:	B1668284

[Get Quote](#)

Introduction

In the landscape of pharmaceutical formulation and drug delivery, the selection of excipients is a critical determinant of a product's stability, efficacy, and safety profile. Among the myriad of available options, Caprylic/Capric Triglyceride has established itself as a cornerstone lipid excipient. This mixed triester, derived from natural sources, offers a unique combination of physicochemical properties that make it exceptionally versatile. This guide provides an in-depth technical overview of Caprylic/Capric Triglyceride, from its fundamental chemical identity to its advanced applications, designed for researchers, scientists, and drug development professionals. We will explore the causality behind its functional roles as a solvent, bioavailability enhancer, and formulation stabilizer, providing a robust framework for its rational application in modern pharmaceutical development.

Chemical Identity and Structure

A precise understanding of a material's chemical identity is paramount for its effective and safe application. Caprylic/Capric Triglyceride is not a single molecular entity but a precisely defined mixture.

Chemical Abstract Service (CAS) Numbers: Caprylic/Capric Triglyceride is commonly identified by two primary CAS numbers, which reflects its nature as a mixed substance derived from natural oils:

- 65381-09-1[\[1\]](#)[\[2\]](#)[\[3\]](#)

- 73398-61-5[4][5][6]

Synonyms and Nomenclature:

- IUPAC Name: Decanoic acid, ester with 1,2,3-propanetriol octanoate[3][5]
- Common Synonyms: Medium-Chain Triglycerides (MCT), Glycerides, mixed decanoyl and octanoyl, Octanoic/Decanoic Acid Triglyceride[5][7][8]

Core Chemical Structure: Caprylic/Capric Triglyceride is a mixed triester formed through the esterification of a glycerol backbone with a combination of caprylic acid (C8:0, octanoic acid) and capric acid (C10:0, decanoic acid).[7][9] These medium-chain fatty acids are typically sourced from the hydrolysis of coconut or palm kernel oil.[9][10] The resulting molecule is a triglyceride where the three hydroxyl groups of glycerol are esterified with a mix of caprylic and capric fatty acids. The specific ratio of these fatty acids can be controlled during manufacturing to achieve desired properties, but typically ranges from 50-90% caprylic acid and 20-50% capric acid.[7] This variability in fatty acid distribution across the glycerol backbone means that a sample of Caprylic/Capric Triglyceride contains a population of different triglyceride molecules.

Caption: Representative molecular structure of a single Caprylic/Capric Triglyceride molecule.

Synthesis and Manufacturing

The industrial production of Caprylic/Capric Triglyceride is a multi-step process designed to isolate and recombine specific fatty acid fractions from natural oils. This controlled process is essential for ensuring the high purity and consistent quality required for pharmaceutical applications.

The synthesis pathway involves three primary stages:

- Hydrolysis (Splitting): Natural source oils, such as coconut or palm kernel oil, are subjected to high pressure and heat in the presence of water. This process hydrolyzes the triglyceride ester bonds, splitting the oil into its constituent parts: free fatty acids and glycerol.[4][5]
- Fractional Distillation: The resulting mixture of fatty acids, which includes short, medium, and long-chain varieties, is then separated by fractional distillation under vacuum. This critical

step isolates the desired medium-chain fatty acids—specifically caprylic (C8) and capric (C10) acids—from unwanted fractions.

- **Esterification:** The purified caprylic and capric acids are then re-esterified with high-purity glycerol. This reaction is typically catalyzed to drive it to completion, reforming the triglyceride structure with the selected medium-chain fatty acids.[5][7] The final product is then refined, bleached, and deodorized to yield a clear, odorless liquid of high stability.

Caption: Industrial synthesis workflow for Caprylic/Capric Triglyceride.

Physicochemical Properties

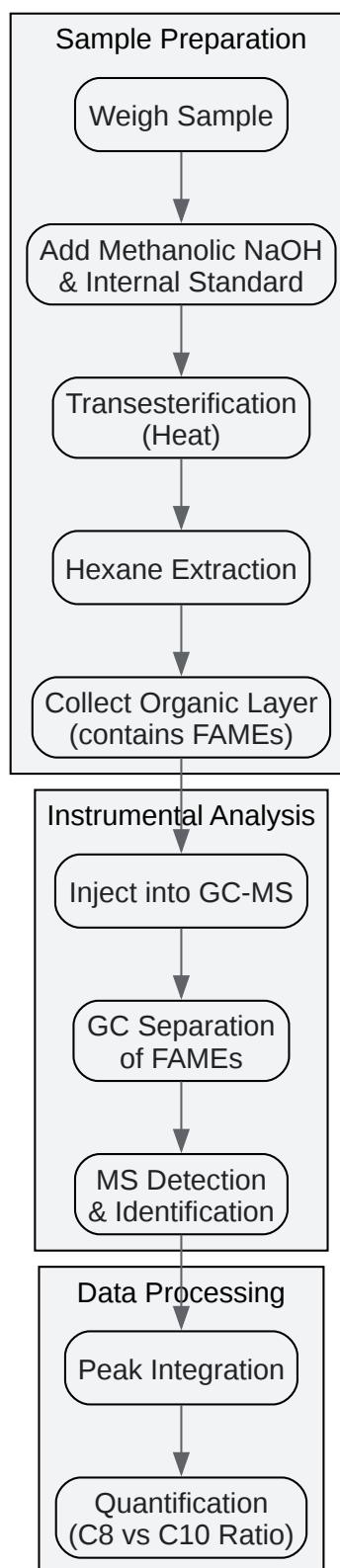
The utility of Caprylic/Capric Triglyceride in pharmaceutical formulations stems directly from its distinct physicochemical properties. It is a non-viscous, clear liquid that is stable against oxidation, making it a reliable excipient.[2][10]

Property	Value / Description	Source(s)
Appearance	Colorless to light yellow oily liquid.	[2][6]
Odor	Mild or odorless.	[6]
Molecular Formula	C21H40O5 (Representative)	[2][3]
Molecular Weight	~372.54 g/mol (Varies with C8/C10 ratio)	[2][3]
Density	0.94 - 0.96 g/cm ³	[4]
Boiling Point	>300 °C	[4]
Freezing Point	< -5 °C	[4]
Refractive Index	1.4480 - 1.4500	[4]
Solubility	Practically insoluble in water. Soluble in acetone, ethanol, ethyl acetate, and various oils.	[4]
Oxidative Stability	Excellent resistance to oxidation due to its saturated fatty acid composition.	[2][10]

Analytical Characterization

Ensuring the identity, purity, and consistency of Caprylic/Capric Triglyceride batches is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for determining the fatty acid composition of the triglyceride. The analysis typically requires a derivatization step to convert the fatty acids into more volatile esters (e.g., fatty acid methyl esters, FAMEs) before injection. The gas chromatograph separates the individual FAMEs based on their boiling points, and the mass spectrometer provides definitive identification and quantification. This


method can precisely determine the ratio of caprylic to capric acid. A method has been developed for direct analysis without derivatization, simplifying the process.[11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS can be used to analyze the intact triglyceride molecules. Using a suitable non-polar column (like a C18), different triglyceride species (e.g., CCC8, C8C8C10, C8C10C10, C10C10C10) can be separated. The mass spectrometer then provides mass data for each peak, confirming the identity of the triglyceride species. This technique is valuable for understanding the molecular diversity within a sample.[12]

Experimental Protocol: GC-MS Analysis of Fatty Acid Composition

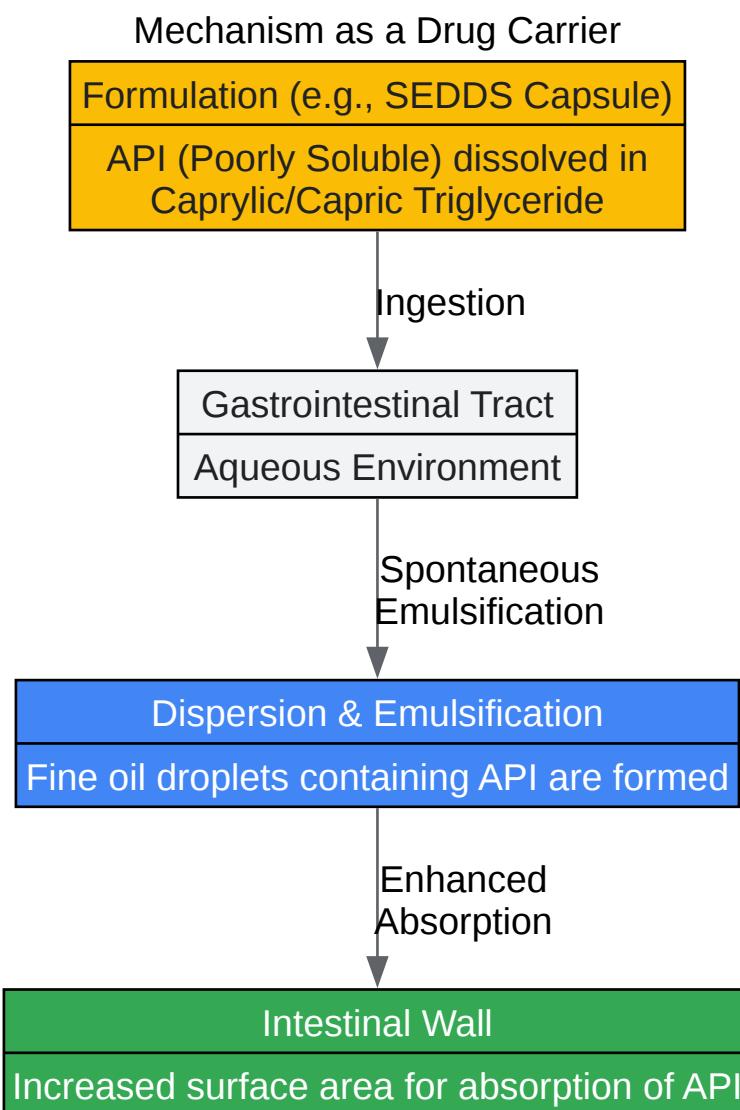
- Sample Preparation:
 - Accurately weigh approximately 100 mg of the Caprylic/Capric Triglyceride sample into a reaction vial.
 - Add 2 mL of a 0.5 M solution of sodium methoxide in methanol. This acts as a transesterification agent to form FAMEs.
 - Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.
 - Seal the vial and heat at 60°C for 15 minutes, with occasional vortexing to ensure complete reaction.
 - Cool the vial to room temperature. Add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.
 - Allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.
- GC-MS Conditions:
 - Column: A low-polar or non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25 μ m).[11]

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection: 1 μ L, split ratio 20:1.
- Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.[11]
- MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.[11]
- Data Analysis:
 - Identify the peaks for methyl octanoate (C8 FAME) and methyl decanoate (C10 FAME) by comparing their retention times and mass spectra to known standards.
 - Calculate the relative percentage of each fatty acid by integrating the peak areas.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of fatty acid composition.

Applications in Pharmaceutical Development


Caprylic/Capric Triglyceride's value lies in its multifunctionality, acting as more than just an inert filler. Its properties are actively leveraged to solve complex formulation challenges.

Solvent and Bioavailability Enhancer: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which severely limits their oral bioavailability. Caprylic/Capric Triglyceride is an excellent lipophilic solvent capable of dissolving these challenging compounds.^[8] By dissolving the API in a lipid-based formulation, it can bypass the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for absorption. This leads to enhanced bioavailability and more consistent therapeutic outcomes.^{[8][9]}

Lipid-Based Carrier Systems: It serves as a primary oil phase in various advanced drug delivery systems:

- **Self-Emulsifying Drug Delivery Systems (SEDDS):** Formulations containing the API dissolved in an oil phase (like Caprylic/Capric Triglyceride), surfactants, and co-surfactants, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids).
- **Nanostructured Lipid Carriers (NLCs):** These are colloidal carriers composed of a blend of solid and liquid lipids. Caprylic/Capric Triglyceride is used as the liquid lipid component, which creates imperfections in the crystal lattice of the solid lipid, increasing drug loading capacity and preventing drug expulsion during storage.^[13]

Topical and Transdermal Delivery: As an emollient, it softens the skin by forming a light, non-greasy, occlusive barrier that reduces water loss.^{[5][14]} This moisturizing effect can improve skin health and patient compliance. Furthermore, its ability to act as a penetration enhancer can facilitate the transport of APIs across the stratum corneum, making it a valuable component in creams, ointments, and transdermal patches.^[13]

[Click to download full resolution via product page](#)

Caption: Role of Caprylic/Capric Triglyceride in enhancing oral drug absorption.

Toxicological Profile

The safety of an excipient is non-negotiable. Caprylic/Capric Triglyceride has an extensive history of safe use and a favorable toxicological profile.

- General Safety: It is Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a food additive.[\[15\]](#)[\[16\]](#)

- Acute Toxicity: Studies in multiple animal species show that it is essentially non-toxic in acute oral toxicity tests, with very high LD50 values.[15][17]
- Irritation and Sensitization: It is not a skin or eye irritant and does not induce skin sensitization, making it ideal for topical applications.[16][17]
- Metabolism: When ingested, it is hydrolyzed by lipases into glycerol and medium-chain fatty acids. These are readily absorbed and metabolized by the body for energy, following well-understood metabolic pathways.[8][16]
- Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the scientific data and concluded that Caprylic/Capric Triglyceride is safe as a cosmetic ingredient in the present practices of use.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Caprylic/capric triglyceride | biochmeical | CAS# 65381-09-1 | InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. Caprylic/capric triglyceride | 73398-61-5 [chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Dive Into The Versatile World Of Caprylic/Capric Triglyceride [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Caprylic/Capric Triglycerides: Uses, Benefits, and Bulk Supply - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. researchgate.net [researchgate.net]

- 11. Method for analyzing caprylic/capric triglyceride in essence by utilizing gas chromatography-mass spectrometry separation - Eureka | Patsnap [eureka.patsnap.com]
- 12. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 13. Caprylic/Capric Triglyceride - Creative Biolabs [mrna.creative-biolabs.com]
- 14. Caprylic/Capric Triglyceride: Uses, Benefits, Side Effects & More [healthline.com]
- 15. cir-safety.org [cir-safety.org]
- 16. cosmeticsinfo.org [cosmeticsinfo.org]
- 17. Review of the toxicologic properties of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Caprylic/Capric Triglyceride for Pharmaceutical Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668284#caprylic-capric-triglyceride-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

